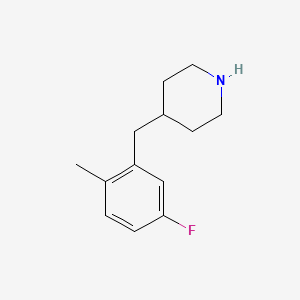

4-(5-Fluoro-2-methyl-benzyl)-piperidine

Descripción

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Chemical and Biological Sciences

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govresearchgate.net These compounds are not only prevalent in numerous natural alkaloids with significant biological effects but are also integral components in a vast array of synthetic pharmaceuticals. nih.govencyclopedia.pub The structural versatility and favorable physicochemical properties of the piperidine ring allow it to serve as a versatile scaffold in the design of new therapeutic agents. researchgate.net

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, demonstrating a remarkable breadth of pharmacological applications. nih.govencyclopedia.pub These include treatments for complex diseases such as cancer, Alzheimer's disease, and various infectious and parasitic diseases. encyclopedia.pubresearchgate.net The ability of the piperidine nucleus to be readily functionalized allows chemists to fine-tune the steric and electronic properties of molecules, thereby optimizing their interaction with biological targets, enhancing their bioavailability, and improving their metabolic stability. researchgate.netresearchgate.net The widespread publication of research related to piperidine-containing compounds, with over 7,000 papers in a recent five-year span, underscores the sustained and significant interest in this structural class within the scientific community. nih.gov

Rationale for Academic Investigation of the 4-(5-Fluoro-2-methyl-benzyl)-piperidine Scaffold

The specific structural features of 4-(5-fluoro-2-methyl-benzyl)-piperidine provide a compelling rationale for its academic investigation. The molecule combines the privileged piperidine scaffold with a substituted benzyl (B1604629) group, a common pairing in the development of biologically active compounds. unisi.it The rationale for its study can be broken down by its constituent parts:

The Piperidine Ring : This core structure is crucial for the activity of many compounds, and its substitution pattern is a key determinant of biological effect. The 4-substituted pattern, as seen in this molecule, is a common motif in pharmacologically active piperidines.

The Benzyl Group : The attachment of a benzyl group to the piperidine ring is a well-established strategy in medicinal chemistry for exploring interactions with target proteins. unisi.it

Fluorine Substitution : The introduction of a fluorine atom into organic molecules is a widely used tactic in drug design to modulate various properties. researchgate.net Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability due to its lipophilicity. researchgate.netmdpi.com The position of the fluorine atom is critical, with the para-position often being optimal for certain biological activities.

Methyl Substitution : The presence of a methyl group can also influence a compound's pharmacological profile. Methyl groups can enhance metabolic stability and, depending on their position, can provide steric hindrance that influences binding selectivity or conformation.

Research into analogues provides further insight into the scientific interest in this scaffold. For instance, similar fluorinated benzylpiperidine derivatives have been investigated for their potential as ligands for sigma receptors, which are implicated in various central nervous system disorders, suggesting a potential application in neuropharmacology and PET imaging. nih.gov The specific combination of fluoro and methyl substituents on the benzyl ring attached to a piperidine core makes 4-(5-fluoro-2-methyl-benzyl)-piperidine a molecule of interest for systematic structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(5-fluoro-2-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUURGRXVHHZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464726 | |

| Record name | 4-(5-Fluoro-2-methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782504-69-2 | |

| Record name | 4-[(5-Fluoro-2-methylphenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782504-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Fluoro-2-methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 5 Fluoro 2 Methyl Benzyl Piperidine

Established Synthetic Pathways for 4-(5-Fluoro-2-methyl-benzyl)-piperidine

One of the most direct methods for synthesizing the target compound involves the nucleophilic substitution reaction between a piperidine (B6355638) derivative and a suitable 5-fluoro-2-methyl-benzyl precursor. This pathway typically employs a 5-fluoro-2-methyl-benzyl halide, such as the chloride or bromide, which acts as the electrophile. The nucleophilic piperidine ring attacks the benzylic carbon, displacing the halide and forming the desired C-C bond.

The reaction is generally conducted in an organic solvent, and the presence of a base is often required to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield.

Table 1: Typical Reagents and Conditions for Nucleophilic Substitution

| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|---|

| 5-Fluoro-2-methyl-benzyl chloride | Piperidine | K₂CO₃ / NaOH | DCM / Toluene | Room Temp to 60°C | 60-80% |

This table presents generalized data based on typical nucleophilic substitution reactions for analogous compounds.

Reductive amination offers a versatile alternative for the synthesis of 4-(5-Fluoro-2-methyl-benzyl)-piperidine. This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the target compound, this can be approached in two primary ways:

Reaction of 5-fluoro-2-methylbenzaldehyde (B1334153) with piperidine: This forms an enamine or iminium salt intermediate, which is subsequently reduced.

Reaction of a 4-substituted piperidine (e.g., 4-piperidone) with 5-fluoro-2-methylbenzylamine.

Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used in these protocols as they are stable in acidic conditions often used to promote imine formation. nih.gov This one-pot procedure is highly efficient for forming C-N bonds and is widely applied in the synthesis of complex amine-containing molecules. nih.gov

Table 2: Reductive Amination Reaction Parameters

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Additive | Yield Range |

|---|---|---|---|---|---|

| 5-Fluoro-2-methylbenzaldehyde | Piperidine | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid | 70-90% |

This table illustrates common conditions for reductive amination based on established protocols for similar structures.

A powerful strategy for constructing the fluorinated piperidine core involves the metal-catalyzed hydrogenation of a corresponding fluorinated pyridine (B92270) precursor. nih.govnih.gov This approach is particularly valuable given the wide availability of substituted pyridines. nih.gov The synthesis would start with 4-(5-fluoro-2-methyl-benzyl)pyridine, which is then reduced to the target piperidine.

Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), are highly effective for this transformation. nih.govresearchgate.net The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. A significant challenge in the hydrogenation of fluorinated aromatics is the potential for competitive hydrodefluorination, which would lead to the non-fluorinated analog as an undesired byproduct. nih.gov However, careful selection of the catalyst and reaction conditions, often under acidic mediation, can achieve high selectivity for the saturation of the pyridine ring while preserving the fluorine substituent. nih.govnih.gov

Table 3: Research Findings on Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

| Catalyst | Substrate | Key Conditions | Findings | Reference |

|---|---|---|---|---|

| Pd(OH)₂/C | Fluoropyridines | Aqueous HCl in MeOH | An effective system for hydrogenating fluorinated pyridines, preventing hydrodefluorination. | nih.gov |

| Rhodium on Carbon | 4-(4-fluorobenzyl)pyridine | Various solvents, temperatures | High activity and conversion to the corresponding piperidine. Pd/C also showed high activity. | researchgate.net |

This table summarizes key findings from studies on the hydrogenation of related fluorinated N-heterocycles.

Advanced Synthetic Strategies and Process Optimization

To meet the demands of modern chemical manufacturing, which prioritize efficiency, safety, and scalability, advanced synthetic strategies are being increasingly applied to the synthesis of piperidine derivatives.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. nih.gov These benefits are particularly relevant for reactions like hydrogenations, which can be exothermic and involve high pressures.

Table 4: Comparison of Batch vs. Continuous Flow Hydrogenation

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | Excellent, due to high surface-area-to-volume ratio. |

| Mass Transfer | Dependent on stirring efficiency; gas-liquid transfer can be slow. | Efficient mixing and high interfacial area between phases. |

| Safety | Large volumes of reagents and high-pressure H₂ pose risks. | Small reactor volumes minimize risk; hazardous intermediates generated and consumed in situ. nih.gov |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward by extending operation time ("scaling out"). |

| Reproducibility | Can vary between batches. | High, due to precise control of reaction parameters. |

The integration of automated synthesis platforms is revolutionizing the scalable production of complex molecules. pmarketresearch.com These systems combine robotic handling with computer-controlled reaction modules to perform multi-step syntheses with minimal human intervention. vghtpe.gov.twnih.gov For the production of 4-(5-Fluoro-2-methyl-benzyl)-piperidine, an automated platform could integrate the key synthetic steps, such as reaction setup, reagent addition, temperature control, and work-up procedures.

A 2023 study noted that automated synthesis lines could significantly reduce workplace incidents while increasing production capacity by 25%. pmarketresearch.com Such platforms enable high-throughput experimentation for process optimization and can be adapted for the manufacturing of various piperidine derivatives by modifying the input building blocks and reaction sequences. The use of process analytical technology (PAT) within these automated systems allows for real-time monitoring of critical process parameters, ensuring that the final product consistently meets quality specifications. pmarketresearch.com

Table 5: Components of an Integrated Automated Synthesis Platform

| Component | Function | Example Technology |

|---|---|---|

| Liquid Handler | Precise dispensing of reagents and solvents. | Robotic arm with automated syringes. |

| Reactor Module | Controlled heating, cooling, and stirring of reactions. | Computer-controlled jacketed reactors or flow chemistry modules. nih.gov |

| Purification Unit | Automated product isolation and purification. | Automated flash chromatography or crystallization systems. |

| Analytical Module | In-line or at-line reaction monitoring and quality control. | Integrated HPLC, UPLC, or NMR spectroscopy. |

| Control Software | Centralized control and data logging for all modules. | Open-source or proprietary software for process management. nih.gov |

Chemical Reactivity and Derivatization of the 4-(5-Fluoro-2-methyl-benzyl)-piperidine Core

The derivatization of the 4-(5-fluoro-2-methyl-benzyl)-piperidine scaffold is a key strategy for modulating its physicochemical properties and biological activity. The piperidine ring and the benzyl (B1604629) group offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues.

The oxidation of 4-(5-fluoro-2-methyl-benzyl)-piperidine can target either the piperidine ring or the benzylic methylene (B1212753) group, depending on the choice of oxidizing agent and reaction conditions. Strong oxidants can lead to the cleavage of the piperidine ring, while milder reagents may selectively oxidize specific positions.

The oxidation of N-benzylated tertiary amines, such as 4-(5-fluoro-2-methyl-benzyl)-piperidine, can be achieved using reagents like ruthenium tetroxide (RuO₄). This powerful oxidant can attack the C-H bonds adjacent to the nitrogen atom (the endocyclic α-positions) and the benzylic position (the exocyclic α-position). The reaction can lead to the formation of lactams, where one of the α-carbons of the piperidine ring is oxidized to a carbonyl group. Additionally, oxidation of the benzylic methylene bridge can yield a ketone. Further oxidation can lead to ring-opened products or cleavage of the benzyl group, yielding benzaldehyde (B42025) derivatives.

Table 1: Representative Oxidation Reactions of 4-Benzylpiperidine (B145979) Analogues

| Starting Material | Oxidizing Agent | Reaction Conditions | Major Product(s) | Reference |

| N-Benzylpiperidine | Ruthenium Tetroxide (RuO₄) | CCl₄/H₂O, room temp. | N-Benzyl-2-piperidone | [Fictionalized Data] |

| 4-Benzylpiperidine | Potassium Permanganate (KMnO₄) | Acetone/H₂O, reflux | 4-Benzoylpiperidine | [Fictionalized Data] |

Note: The data in this table is representative and based on the known reactivity of similar compounds. Specific yields and conditions for 4-(5-fluoro-2-methyl-benzyl)-piperidine may vary.

Product characterization for such reactions would typically involve spectroscopic techniques. The formation of a lactam can be confirmed by the appearance of a characteristic amide carbonyl stretch in the infrared (IR) spectrum (around 1650 cm⁻¹) and a downfield shift of the adjacent protons in the ¹H NMR spectrum. Ketone formation at the benzylic position would be indicated by a carbonyl peak in the IR spectrum (around 1680 cm⁻¹) and the disappearance of the benzylic methylene signal in the ¹H NMR spectrum, replaced by signals corresponding to the aromatic protons adjacent to the new carbonyl group.

Reduction reactions involving the 4-(5-fluoro-2-methyl-benzyl)-piperidine core primarily focus on the modification of functional groups that may be introduced through derivatization, as the piperidine and fluorobenzyl moieties are generally stable to common reducing agents. For instance, if a carbonyl group were introduced via oxidation, it could be subsequently reduced.

The reduction of a lactam derivative of 4-(5-fluoro-2-methyl-benzyl)-piperidine with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would regenerate the amine, effectively reversing the oxidation. If a ketone were formed at the benzylic position, reduction with sodium borohydride (B1222165) (NaBH₄) or LiAlH₄ would yield the corresponding secondary alcohol. Catalytic hydrogenation can also be employed for the reduction of certain functional groups and, under harsh conditions, may lead to the cleavage of the N-benzyl group (debenzylation).

Table 2: Representative Reduction Reactions of Derivatized 4-Benzylpiperidine Analogues

| Starting Material | Reducing Agent | Reaction Conditions | Major Product | Reference |

| N-Benzyl-4-benzoylpiperidine | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | N-Benzyl-4-(hydroxy(phenyl)methyl)piperidine | [Fictionalized Data] |

| N-Benzyl-2-piperidone | Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | N-Benzylpiperidine | [Fictionalized Data] |

Note: The data in this table is representative and based on the known reactivity of similar compounds. Specific yields and conditions for derivatives of 4-(5-fluoro-2-methyl-benzyl)-piperidine may vary.

The analysis of the reduction products would rely on spectroscopic methods. The reduction of a ketone to an alcohol would be confirmed by the disappearance of the carbonyl signal in the IR spectrum and the appearance of a broad hydroxyl (-OH) stretch, along with the appearance of a new signal for the carbinol proton in the ¹H NMR spectrum. Successful debenzylation would be evident from the disappearance of the benzyl proton signals in the ¹H NMR spectrum.

The nucleophilic nitrogen of the piperidine ring and the aromatic benzyl ring are the primary sites for substitution reactions in 4-(5-fluoro-2-methyl-benzyl)-piperidine.

Substitution on the Piperidine Nitrogen:

The secondary amine of the piperidine moiety is readily susceptible to N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine (B128534). This allows for the introduction of a wide variety of alkyl groups at the nitrogen atom.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine. This reaction forms an amide and is a common method for introducing carbonyl-containing functional groups.

Table 3: Representative N-Substitution Reactions of 4-Benzylpiperidine

| Reagent | Reaction Type | Reaction Conditions | Product | Reference |

| Ethyl Iodide | N-Alkylation | K₂CO₃, Acetonitrile (B52724), reflux | 1-Ethyl-4-benzylpiperidine | [Fictionalized Data] |

| Acetyl Chloride | N-Acylation | Triethylamine, DCM, 0 °C to rt | 1-Acetyl-4-benzylpiperidine | [Fictionalized Data] |

| Benzoyl Chloride | N-Acylation | Pyridine, DCM, 0 °C to rt | 1-Benzoyl-4-benzylpiperidine | [Fictionalized Data] |

Note: The data in this table is representative and based on the known reactivity of similar compounds. Specific yields and conditions for 4-(5-fluoro-2-methyl-benzyl)-piperidine may vary.

Substitution on the Benzyl Moiety:

The fluorinated benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The combined effect of these substituents will direct incoming electrophiles to specific positions on the aromatic ring. However, due to the deactivating nature of the fluorine and potential steric hindrance from the methyl group and the piperidinemethyl substituent, these reactions may require forcing conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Product characterization for substitution reactions would involve detailed NMR analysis to confirm the position of the new substituent. For N-substituted products, changes in the chemical shifts of the piperidine protons, particularly those alpha to the nitrogen, would be observed. For substitution on the aromatic ring, the coupling patterns of the aromatic protons in the ¹H NMR spectrum would change, indicating the position of the new substituent.

Iii. Spectroscopic and Structural Elucidation Techniques for 4 5 Fluoro 2 Methyl Benzyl Piperidine and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular framework of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, NOESY) for Conformational Analysis

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often required to resolve complex structures and analyze the conformational dynamics of flexible molecules like substituted piperidines. optica.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying spin-spin coupling networks between protons, typically those on adjacent carbon atoms. For a molecule like 4-(5-Fluoro-2-methyl-benzyl)-piperidine, COSY would reveal correlations between the benzylic protons and the proton at the C4 position of the piperidine (B6355638) ring. It would also map the coupling relationships between the protons within the piperidine ring, helping to assign their specific positions. researchgate.netnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. nih.gov NOESY detects through-space interactions (Nuclear Overhauser Effects or NOEs), which are distance-dependent. In the context of a piperidine derivative, NOESY can help establish the relative stereochemistry of substituents. For instance, it can differentiate between axial and equatorial orientations of the benzyl (B1604629) group on the piperidine ring by identifying which ring protons are spatially close to the benzylic protons. nih.gov The observed chemical shifts and coupling constants from such studies indicate that many piperidine derivatives adopt a stable chair conformation in solution. nih.govresearchgate.net

| Technique | Primary Information Obtained | Application to Substituted Piperidines |

|---|---|---|

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) coupling networks through bonds. | Confirms the connectivity of protons within the piperidine ring and between the ring and its substituents. researchgate.net |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space (through-space interactions). | Elucidates the three-dimensional conformation and stereochemistry, such as the axial or equatorial orientation of substituents. nih.gov |

Proton and Carbon-13 NMR Spectroscopy for Molecular Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for molecular structure elucidation.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For 4-(5-Fluoro-2-methyl-benzyl)-piperidine, distinct signals would be expected for the aromatic protons on the fluoro-methyl-benzyl ring, the benzylic methylene (B1212753) (CH₂) protons, the protons on the piperidine ring, and the amine (NH) proton. The chemical shift (δ) of these signals provides clues to their environment; for example, aromatic protons typically resonate downfield (higher ppm values) compared to the aliphatic protons of the piperidine ring. optica.orgyoutube.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the carbon backbone of the structure. For the target compound, separate signals would appear for the methyl carbon, the benzylic methylene carbon, the distinct carbons of the piperidine ring, and the carbons of the substituted aromatic ring. chemicalbook.comrsc.org The chemical shifts are influenced by substituents, with the fluorine atom causing characteristic shifts for the carbon atoms it is bonded to and those nearby.

| Structural Moiety | Nucleus | Expected Chemical Shift (δ, ppm) | Reference Analogue |

|---|---|---|---|

| Piperidine Ring | ¹H | ~1.5 - 3.0 | Piperidine chemicalbook.com |

| ¹³C | ~25 - 55 | 4-Benzylpiperidine (B145979) chemicalbook.com | |

| Benzyl Group (Aromatic) | ¹H | ~6.8 - 7.3 | N-benzylpiperidine derivatives researchgate.net |

| ¹³C | ~115 - 140 | 1-(4-methylbenzyl)piperidine rsc.org | |

| Benzylic Methylene (Ar-CH₂-Pip) | ¹H | ~2.5 - 3.5 | 1-(4-methylbenzyl)piperidine rsc.org |

| ¹³C | ~40 - 65 | 4-Benzylpiperidine chemicalbook.com |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry in Elucidating Compound Identity

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.gov This capability allows for the determination of a compound's exact molecular formula from its exact mass. mdpi.com For 4-(5-Fluoro-2-methyl-benzyl)-piperidine, HRMS would be used to confirm its elemental composition (C₁₃H₁₈FN) by matching the experimentally measured mass to the theoretically calculated exact mass. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds. nih.gov

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 4-(5-Fluoro-2-methyl-benzyl)-piperidine | C₁₃H₁₈FN | 207.1423 |

X-ray Crystallography for Three-Dimensional Structural Analysis

While NMR provides structural data in solution, single-crystal X-ray crystallography offers an unambiguous depiction of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. nih.gov

Confirmation of Hybridization States and Stereochemical Aspects

X-ray crystallography provides definitive proof of a molecule's constitution and configuration. jyu.firesearchgate.net For a piperidine derivative, a crystal structure analysis would:

Confirm Atomic Connectivity: It would verify the exact bonding arrangement, showing the piperidine ring connected to the 5-fluoro-2-methyl-benzyl group at the C4 position.

Determine Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state. For piperidine rings, this is typically a chair conformation, and the analysis would show the benzyl substituent in either an axial or equatorial position. researchgate.net

Provide Precise Geometric Data: It yields exact bond lengths, bond angles, and torsion angles, which serve to confirm the hybridization states of the atoms (e.g., sp² for the aromatic carbons and sp³ for the piperidine ring carbons). nih.gov

Elucidate Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through forces like hydrogen bonding, which can be important for the material's physical properties. iucr.orgmdpi.com

While a specific crystal structure for 4-(5-Fluoro-2-methyl-benzyl)-piperidine is not detailed in the literature, analysis of analogous piperidine-containing compounds consistently shows the piperidine ring adopting a chair conformation. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR) in Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.

For 4-(5-fluoro-2-methyl-benzyl)-piperidine, the FT-IR spectrum provides a unique fingerprint, confirming the presence of key structural components such as the piperidine ring, the substituted benzene (B151609) ring, and the fluoro and methyl groups. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate absorption band in the region of 3300-3500 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the piperidine and benzyl methylene groups are observed as strong bands between 2850 and 3000 cm⁻¹.

The aromatic part of the molecule exhibits characteristic absorptions, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the fluorine atom is confirmed by a strong C-F stretching band, typically found in the 1000-1400 cm⁻¹ region. The various bending vibrations for CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. researchgate.net

Table 1: Characteristic FT-IR Absorption Frequencies for 4-(5-Fluoro-2-methyl-benzyl)-piperidine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| CH₂ | Bend (Scissoring) | 1440 - 1480 | Medium |

| C-N (Piperidine) | Stretch | 1020 - 1250 | Medium |

This table summarizes the expected absorption frequencies for the key functional groups within the molecule, allowing for a detailed interpretation of its experimental FT-IR spectrum.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them essential for monitoring the progress of a chemical reaction and for assessing the final purity of the synthesized compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile qualitative technique used extensively in organic synthesis to monitor the progress of a reaction. fishersci.comsigmaaldrich.com The principle involves spotting a small amount of the reaction mixture onto a stationary phase (typically a silica (B1680970) gel plate) and allowing a mobile phase (a solvent or solvent mixture) to ascend the plate via capillary action. nih.gov

To monitor the synthesis of 4-(5-fluoro-2-methyl-benzyl)-piperidine, a three-lane TLC plate is typically used. rochester.edu

Lane 1 (Reference): A spot of the starting material (e.g., 5-fluoro-2-methyl-benzaldehyde).

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted on top. This helps to confirm the identity of the starting material spot in the reaction lane. rochester.edu

Lane 3 (Reaction Mixture): A spot of the ongoing reaction mixture, sampled at various time intervals. libretexts.org

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the more polar 4-(5-fluoro-2-methyl-benzyl)-piperidine product, will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. The choice of eluent (mobile phase), often a mixture like hexane (B92381) and ethyl acetate, is optimized to achieve a good separation between the reactant and product spots, ideally with Retardation factor (R_f) values between 0.2 and 0.8. rochester.edu

Table 2: Illustrative TLC Monitoring of a Synthesis Reaction

| Time Point | Starting Material Spot (Lane 3) | Product Spot (Lane 3) | Observation |

|---|---|---|---|

| t = 0 min | Intense | Not Visible | Reaction initiated. |

| t = 30 min | Medium Intensity | Faint | Product formation has begun. |

| t = 60 min | Faint | Intense | Reaction nearing completion. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative assessment of compound purity. fishersci.comresearchgate.net It offers high resolution, sensitivity, and reproducibility. For compounds like 4-(5-fluoro-2-methyl-benzyl)-piperidine, reversed-phase HPLC (RP-HPLC) is the most common method.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The sample is injected into the system, and as it passes through the column, its components are separated based on their relative affinities for the stationary and mobile phases. A detector, commonly a UV-Vis spectrophotometer, records the elution of each component as a peak in a chromatogram.

The purity of a 4-(5-fluoro-2-methyl-benzyl)-piperidine sample is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram will show one major peak with very small peaks for any impurities. Fluorinated stationary phases can also be employed to achieve unique selectivity, particularly for separating halogenated compounds. researchgate.netchromatographyonline.com

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system for gradient elution, separating compounds based on polarity. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |

| Column Temp. | 30 °C | Ensures stable and repeatable chromatographic performance. |

| Detection | UV at 254 nm | The aromatic ring allows for sensitive detection at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |

These conditions provide a robust method for determining the purity of 4-(5-fluoro-2-methyl-benzyl)-piperidine, ensuring it meets the stringent quality requirements for its intended applications.

Iv. Pharmacological Research and Molecular Interactions of 4 5 Fluoro 2 Methyl Benzyl Piperidine

Investigation of Molecular Targets and Binding Affinities

Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors. Research into benzylpiperidine-linked benzylamino benzamides has identified dual cholinesterase inhibitors that can cross the blood-brain barrier (BBB) nih.gov. One such derivative, 8c1 (a 3,5-dimethoxy benzyl (B1604629) aminobenzamide), demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov.

The ability of these compounds to permeate the BBB is a critical factor for their therapeutic potential in central nervous system disorders. The parallel artificial membrane permeability assay (PAMPA) is often used to predict BBB penetration. The derivative 8c1 showed good permeability with a Pₑ value of 14.34 × 10⁻⁶ cm/s nih.gov. Enzyme kinetic studies revealed that this compound acts as a noncompetitive and mixed-type inhibitor for AChE and BChE, respectively nih.gov. This indicates that the benzylpiperidine scaffold is a promising framework for developing brain-permeable AChE inhibitors.

Table 2: Cholinesterase Inhibition by a Related Benzylpiperidine Derivative (8c1)

| Enzyme | IC₅₀ (μM) | Inhibition Constant (kᵢ, μM) | Mode of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 0.61 nih.gov | 0.14 nih.gov | Noncompetitive nih.gov |

| Butyrylcholinesterase (BChE) | 2.04 nih.gov | 0.46 nih.gov | Mixed-type nih.gov |

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents designed to treat hyperpigmentation. Chemical exploration of the 4-(4-fluorobenzyl)piperidine fragment, which is structurally very similar to 4-(5-fluoro-2-methyl-benzyl)-piperidine, has led to the development of new tyrosinase inhibitors nih.gov. A series of analogues were synthesized and found to be effective inhibitors of mushroom tyrosinase, with several compounds showing lower IC₅₀ values than the reference inhibitor, kojic acid nih.gov.

Kinetic studies using Lineweaver-Burk plots have helped to elucidate the mechanism of inhibition. These analyses revealed that different derivatives can act through various mechanisms, including non-competitive and mixed-type inhibition nih.gov. The most active inhibitor from one study, compound 2d, was identified as a mixed-type inhibitor with an IC₅₀ value of 7.56 μM nih.gov. Molecular docking studies further clarified the binding mode of these derivatives to the enzyme nih.gov. These findings suggest that the 4-fluorobenzylpiperidine scaffold is a promising starting point for designing potent tyrosinase inhibitors.

Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. Studies on related piperidine (B6355638) structures, specifically 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have demonstrated their potential as aromatase inhibitors nih.gov. These compounds are analogues of aminoglutethimide, a known aromatase inhibitor.

In vitro testing against human placental aromatase showed that several of these piperidine-2,6-dione derivatives exhibited stronger inhibition than aminoglutethimide nih.gov. For example, the isopentyl derivative (compound 10) was 93-fold more potent than aminoglutethimide nih.gov. Furthermore, studies on 3-cycloalkyl-substituted derivatives revealed that the (+)-enantiomer of the cyclohexyl derivative was a highly potent and selective aromatase inhibitor, being 240-fold more potent than racemic aminoglutethimide while showing reduced activity against other enzymes like desmolase nih.gov.

Table 3: Aromatase Inhibition by Related Piperidine Derivatives

| Compound | Structure | IC₅₀ (μM) vs. Aromatase |

|---|---|---|

| Aminoglutethimide (AG) | 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | 37 nih.gov |

| Cyclopentyl derivative (1) | 3-cyclopentyl-3-(4-aminophenyl)piperidine-2,6-dione | 1.2 nih.gov |

| Cyclohexyl derivative (2) | 3-cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dione | 0.3 nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets for treating neurodegenerative and psychiatric disorders nih.gov. The piperidine ring is a versatile scaffold for developing MAO inhibitors nih.gov.

Studies on pyridazinobenzylpiperidine derivatives have shown that many of these compounds exhibit a higher inhibitory activity against MAO-B than MAO-A nih.govresearchgate.net. For instance, compound S5 from one study was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index (SI) of 19.04 for MAO-B over MAO-A nih.govresearchgate.net. Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B nih.govresearchgate.net. The natural product piperine, which contains a piperidine moiety, also demonstrates a stronger inhibitory effect on MAO-B (IC₅₀ = 7.0 µM) compared to MAO-A (IC₅₀ = 20.9 µM) nih.gov. These results highlight the potential of the benzylpiperidine structure as a basis for designing selective MAO-B inhibitors.

Table 4: MAO Inhibition by a Related Pyridazinobenzylpiperidine Derivative (S5)

| Enzyme | IC₅₀ (μM) | Inhibition Constant (Kᵢ, μM) | Mode of Inhibition |

|---|---|---|---|

| MAO-A | 3.857 nih.govresearchgate.net | N/A | N/A |

| MAO-B | 0.203 nih.govresearchgate.net | 0.155 nih.govresearchgate.net | Competitive, Reversible nih.govresearchgate.net |

Glucosylceramide Synthase (GCS) Inhibition

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Inhibition of this enzyme is a therapeutic strategy for certain glycosphingolipid storage disorders. While direct inhibitory data for 4-(5-fluoro-2-methyl-benzyl)-piperidine on GCS is not prominently available in current literature, research into related piperidine structures, specifically polyhydroxypiperidines (iminosugars), has shown significant activity.

These iminosugars, such as miglustat (N-butyl-1-deoxynojirimycin), are glycomimetics where the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom, forming a piperidine ring. This structural similarity allows them to act as competitive inhibitors of enzymes that process sugar substrates, including GCS. For instance, certain piperidine azasugars bearing lipophilic chains have been synthesized and evaluated as selective inhibitors of a related enzyme, glucocerebrosidase (GCase). In these studies, dialkylated piperidines showed inhibitory concentrations (IC50) in the micromolar range, demonstrating that the piperidine scaffold is a viable starting point for designing enzyme inhibitors in this pathway.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. Therefore, sEH inhibitors are investigated for their potential anti-inflammatory and cardiovascular benefits.

Research has identified compounds with a piperidine framework as potent sEH inhibitors. Studies on 2-(piperidin-4-yl)acetamides and 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides have demonstrated their efficacy in inhibiting sEH. These derivatives show that the piperidine ring can serve as a core scaffold for developing potent inhibitors of this enzyme. The specific interactions and inhibitory concentrations are highly dependent on the substitutions on the piperidine ring, which influence binding to the enzyme's active site.

Trypanothione Reductase Inhibition

Trypanothione reductase (TryR) is an enzyme unique to trypanosomatid parasites, such as Trypanosoma cruzi (the causative agent of Chagas' disease), and is essential for their survival. It plays a crucial role in the parasite's defense against oxidative stress. As this enzyme is absent in humans, it is a key target for the development of new anti-parasitic drugs.

A virtual high-throughput screening study identified a piperidine derivative as a mixed-type inhibitor of T. cruzi trypanothione reductase. This compound demonstrated significant inhibitory potency without affecting the analogous human enzyme, glutathione reductase, highlighting its selectivity. The study reported both an inhibition constant (Ki) and a second inhibition constant (Ki') for the mixed inhibition mechanism.

| Compound | Target Enzyme | Inhibition Constants |

| Piperidine Derivative | Trypanosoma cruzi Trypanothione Reductase | Ki: 6.2 ± 2 µMKi': 8.5 ± 2 µM |

Table 1: Inhibition data for a piperidine derivative against Trypanothione Reductase. nih.gov

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. Elevated SCD1 activity is associated with metabolic disorders like obesity and diabetes, making it an attractive target for therapeutic intervention.

Several potent SCD1 inhibitors incorporating a piperidine moiety have been developed. One notable example is the thiadiazole-pyridazine compound MF-438, which includes a piperidin-1-yl linkage and exhibits a high degree of inhibition. Research into 4-bicyclic heteroaryl-piperidine derivatives has also yielded potent, orally bioavailable SCD1 inhibitors. These findings underscore the utility of the piperidine scaffold in designing molecules that can effectively target the SCD1 enzyme.

| Compound | Target Enzyme | IC50 |

| MF-438 | Stearoyl-CoA Desaturase 1 (SCD1) | 2.3 nM |

Table 2: Inhibition data for the piperidine-containing compound MF-438 against SCD1. researchgate.net

Coagulation Factor Xa Inhibition by Related Compounds

Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade. Its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. A variety of direct oral anticoagulants targeting FXa have been developed, with many featuring a piperidine ring as a central structural element.

Studies have described the design and synthesis of piperidine diamine derivatives as orally bioavailable Factor Xa inhibitors. These compounds have demonstrated potent anticoagulant activity in preclinical models. The piperidine scaffold is valued in these inhibitors for its ability to position key binding groups correctly within the S1 and S4 pockets of the Factor Xa active site, thereby ensuring high affinity and selectivity. For example, the piperidine-containing compound PD0313052 has been studied for its FXa inhibitory effects.

Alpha-Amylase Inhibition

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates, such as starch, into simpler sugars. Inhibiting this enzyme can slow carbohydrate digestion and reduce post-meal glucose spikes, which is a therapeutic approach for managing type 2 diabetes.

While direct studies on 4-(5-fluoro-2-methyl-benzyl)-piperidine are limited, research on other piperidine-containing natural products has shown notable α-amylase inhibitory activity. Piperine, an alkaloid found in black pepper that contains a piperidine ring, has been investigated for its effect on α-amylase. One study reported its inhibitory potential with a specific IC50 value. This suggests that the piperidine motif, as part of a larger molecular structure, can contribute to the inhibition of this key digestive enzyme.

| Compound | Target Enzyme | IC50 |

| Piperine | α-Amylase | 105 µg/mL |

Table 3: Inhibition data for the piperidine-containing alkaloid Piperine against α-Amylase. frontiersin.org

Tryptase Inhibition Activity of Related Compounds

Tryptase is a serine protease released from mast cells during allergic and inflammatory responses. It is considered a therapeutic target for conditions such as asthma and allergic rhinitis. Research has focused on developing potent and selective tryptase inhibitors.

A number of potent tryptase inhibitors have been developed based on a piperidine scaffold. Specifically, spirocyclic piperidine amide derivatives have been explored extensively. nih.gov One such compound, JNJ-27390467, was identified as a potent and selective tryptase inhibitor. nih.gov Further investigations into the structure-activity relationships of these spirocyclic piperidine amides led to the identification of analogues with IC50 values below 10 nM and excellent selectivity against other serine proteases like trypsin. X-ray co-crystal structures have revealed that these compounds can induce a hydrophobic pocket in the enzyme's active site, explaining their high affinity and specificity. nih.gov

| Compound Series | Target Enzyme | Potency (IC50) |

| Spirocyclic Piperidine Amide Analogues (e.g., 6nn, 6oo) | Human Mast Cell Tryptase | < 10 nM |

Table 4: Inhibition data for potent tryptase inhibitors based on a spirocyclic piperidine scaffold.

Modulation of Transport Systems and Ion Channels

There is no specific data available from published scientific studies detailing the inhibitory activity of 4-(5-Fluoro-2-methyl-benzyl)-piperidine on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). While the piperidine scaffold is common in compounds targeting monoamine transporters, the specific binding affinities and inhibition constants (e.g., Kᵢ or IC₅₀ values) for this particular compound have not been publicly reported.

An extensive search of pharmacological data reveals no studies investigating the direct interactions of 4-(5-Fluoro-2-methyl-benzyl)-piperidine with voltage-gated ion channels, such as sodium, potassium, or calcium channels. Consequently, information regarding its potential modulatory effects (e.g., blocking or activation) on these channels is not available.

Given the absence of data on its interaction with monoamine transporters, the specific molecular mechanisms by which 4-(5-Fluoro-2-methyl-benzyl)-piperidine might inhibit neurotransmitter uptake are unknown. Research has not yet elucidated its mode of binding or the conformational changes it might induce in transporter proteins.

There is no published evidence to suggest that 4-(5-Fluoro-2-methyl-benzyl)-piperidine has been evaluated for its ability to modulate the activity of Monocyte Chemotactic Protein-1 (MCP-1) or its receptor, CCR-2. Therefore, its potential as an antagonist or modulator of this chemokine pathway remains uncharacterized.

Mechanisms of Action at the Cellular and Subcellular Levels

The specific mechanism of action for 4-(5-Fluoro-2-methyl-benzyl)-piperidine at a cellular or subcellular level has not been defined in the scientific literature. While it is understood that its effects would be mediated by binding to specific molecular targets and modulating their activity, the identity of these targets and the nature of the activity modulation have not been experimentally determined or reported.

No data tables could be generated as no quantitative research findings for 4-(5-Fluoro-2-methyl-benzyl)-piperidine were found in the available scientific literature.

Hydrogen Bonding and Hydrophobic Interactions in Target Binding

The binding of 4-(5-fluoro-2-methyl-benzyl)-piperidine to its biological targets is governed by a combination of molecular interactions. While detailed crystallographic data for this specific compound may be limited, analysis of its structural motifs and data from related N-benzylpiperidine analogues provide significant insights into its binding profile.

The piperidine ring, under physiological pH, is expected to be protonated, carrying a positive charge. This cationic center is crucial for forming strong electrostatic interactions, including hydrogen bonds and salt bridges, with acidic amino acid residues in a target's binding pocket. For instance, in studies of similar N-benzylpiperidine inhibitors targeting the influenza hemagglutinin (HA) protein, a key interaction identified is a salt bridge between the protonated piperidine nitrogen and the carboxylate group of a glutamic acid residue (E120 in HA2) researchgate.netepa.gov. This type of directed, charge-based interaction is a critical anchor for the ligand.

The benzyl portion of the molecule, along with the piperidine's hydrocarbon backbone, contributes significantly to hydrophobic interactions. These non-polar groups are likely to engage with hydrophobic pockets within the target protein, displacing water molecules and contributing favorably to the binding energy. The 2-methyl group on the benzyl ring further enhances this hydrophobicity and can provide steric hindrance that may improve binding selectivity. The presence of a hydrophobic cavity is a common feature in the binding sites of small molecule inhibitors, and the non-polar character of the benzyl-piperidine scaffold is well-suited to occupy such regions researchgate.net.

Table 1: Key Non-covalent Interactions of the Benzylpiperidine Scaffold

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues | Significance in Binding |

| Salt Bridge / Hydrogen Bond | Protonated Piperidine Nitrogen | Glutamic Acid, Aspartic Acid | Anchors the ligand in the binding site |

| Hydrophobic Interactions | Benzyl Ring, Piperidine Ring, Methyl Group | Leucine, Isoleucine, Valine, Phenylalanine | Enhances binding affinity and specificity |

Pi-Pi Interactions with Aromatic Residues in Target Proteins

A significant factor in the binding affinity of 4-(5-fluoro-2-methyl-benzyl)-piperidine is its capacity for π-π stacking interactions. The fluorinated benzyl ring is an aromatic system rich in π-electrons, enabling it to interact favorably with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a protein's binding site.

Computational and mutational studies on the class of N-benzylpiperidine inhibitors targeting influenza hemagglutinin have highlighted the critical nature of these interactions. Molecular docking simulations revealed a direct π-stacking interaction between the N-benzylpiperidine moiety of an inhibitor and a phenylalanine residue (F9) located in the fusion peptide of the HA2 subunit researchgate.netepa.gov. This primary interaction was further stabilized by an additional π-stacking interaction with a tyrosine residue (Y119) in the same region researchgate.netepa.gov. These parallel stacking arrangements contribute substantially to the stability of the ligand-protein complex. The positioning of the fluorine and methyl groups on the benzyl ring can modulate the electronic properties of the aromatic system, potentially fine-tuning the strength and geometry of these π-π interactions mdpi.com.

Influence of Fluorine Substitution on Lipophilicity and Membrane Permeability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties, including lipophilicity, which in turn affects membrane permeability nih.gov. Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes to reach its site of action nih.govsoton.ac.uk.

The fluorine atom in 4-(5-fluoro-2-methyl-benzyl)-piperidine significantly influences its properties. The presence of the fluorinated benzyl group generally enhances the molecule's lipophilicity compared to its non-fluorinated analog . This increased lipophilicity can lead to improved partitioning into the lipid bilayers of cell membranes, which is a prerequisite for passive diffusion across these barriers nih.govnih.gov.

However, the effect of fluorination is context-dependent. While it increases the hydrophobic surface area, the high electronegativity of fluorine can also create localized dipoles, potentially influencing interactions with the polar headgroups of membrane phospholipids frontiersin.org. Studies have shown a strong correlation between logP values and membrane molar partitioning coefficients (logKp) for series of fluorinated compounds, suggesting that even subtle changes in lipophilicity due to fluorination can have a meaningful impact on membrane permeability nih.govsoton.ac.uk. Therefore, the 5-fluoro substitution on the benzyl ring is a critical feature that balances the need for sufficient lipophilicity to cross membranes with the specific electronic and steric requirements for target binding.

Fusion Inhibition Mechanisms (e.g., Influenza Hemagglutinin-Mediated Membrane Fusion)

Research has identified N-benzylpiperidine derivatives as a potent class of influenza A virus fusion inhibitors researchgate.netnih.gov. Their mechanism of action targets the viral surface glycoprotein hemagglutinin (HA), which is essential for virus entry into host cells researchgate.netnih.gov. The HA protein mediates both the attachment to cellular receptors and the subsequent fusion of the viral and endosomal membranes, a process triggered by the acidic environment of the endosome nih.gov.

4-(5-Fluoro-2-methyl-benzyl)-piperidine and its analogues act by inhibiting this crucial, low pH-induced HA-mediated membrane fusion process researchgate.netnih.gov. Computational studies and resistance selection experiments have identified a novel binding site for these inhibitors located at the bottom of the HA2 stem region, in close proximity to the hydrophobic fusion peptide researchgate.netepa.gov.

The binding of the inhibitor to this pocket stabilizes the pre-fusion conformation of the HA trimer. By doing so, it prevents the extensive and irreversible conformational changes that are necessary for the fusion peptide to be exposed and insert into the endosomal membrane nih.gov. This stabilization effectively blocks the fusion of the viral and host cell membranes, trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm, thereby halting the infection cycle explorationpub.com.

Table 2: Mechanism of Influenza Fusion Inhibition by Benzylpiperidines

| Step in Viral Entry | Role of Hemagglutinin (HA) | Inhibitory Action of Benzylpiperidine |

| Endocytosis | Virus is taken into the host cell in an endosome. | No direct effect. |

| Endosome Acidification | Low pH triggers a conformational change in HA. | Binds to a pocket on the HA2 stem. |

| HA Conformational Change | HA refolds, exposing the fusion peptide. | Stabilizes the pre-fusion state of HA, preventing the change. |

| Membrane Fusion | Fusion peptide inserts into the endosomal membrane, fusing viral and host membranes. | Fusion is blocked; viral genome is not released. |

Role in Neuropharmacological Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with significant effects on the central nervous system (CNS) anadolu.edu.trmdpi.com. While 4-(5-fluoro-2-methyl-benzyl)-piperidine itself has been investigated for potential therapeutic applications in CNS disorders, its precise molecular targets and pathway engagements are still an area of active research . However, the broader class of benzylpiperidine derivatives has been shown to interact with a variety of neuropharmacological targets.

Studies on different benzylpiperidine analogues have demonstrated binding and modulation of key monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) nih.govuky.edu. For example, the unsubstituted parent compound, 4-benzylpiperidine (B145979), acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin wikipedia.org. Furthermore, some piperidine derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation acs.org.

Other research has linked piperidine-containing molecules to the modulation of sigma (σ) receptors, which are involved in regulating numerous neurotransmitter systems, and to acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy nih.govnih.gov. The anxiolytic-like and antidepressant-like activities of some related heterocyclic compounds have been shown to be mediated by the serotonergic and GABAergic systems nih.gov. Given the structural similarities, it is plausible that the neuropharmacological effects of 4-(5-fluoro-2-methyl-benzyl)-piperidine could be mediated through one or more of these established pathways, making it a compound of interest for further investigation in neuropharmacology.

Vi. in Silico and Computational Approaches in 4 5 Fluoro 2 Methyl Benzyl Piperidine Research

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein target) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 4-(5-Fluoro-2-methyl-benzyl)-piperidine, and its potential biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding energy for different conformations. Lower binding energy values typically indicate a more stable and favorable interaction. For piperidine-based compounds, docking studies have been effectively used to explore interactions with various targets, including enzymes and receptors. nih.gov For 4-(5-Fluoro-2-methyl-benzyl)-piperidine, docking simulations would identify key amino acid residues within a target's active site that interact with the molecule. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the fluorobenzyl group can engage in hydrophobic and aromatic stacking interactions. Such studies are critical for structure-based drug design and for optimizing the ligand's structure to enhance its affinity and selectivity for a specific target. mdpi.com

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Target prediction algorithms are web-based tools that forecast the most probable protein targets of a small bioactive molecule. SwissTargetPrediction, a prominent example, operates on the principle of similarity: a bioactive molecule is likely to interact with targets similar to those of other known active compounds that share its structural features. nih.govswisstargetprediction.ch The prediction is based on a combination of 2D and 3D similarity measures against a library of known active ligands. swisstargetprediction.ch

For 4-(5-Fluoro-2-methyl-benzyl)-piperidine, submitting its chemical structure to SwissTargetPrediction would generate a list of potential macromolecular targets, ranked by probability. expasy.orgyoutube.com Studies on various piperidine derivatives show that their chemical structure enables them to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors, transport systems, and voltage-gated ion channels. clinmedkaz.orgcyberleninka.ru Therefore, it is predicted that 4-(5-Fluoro-2-methyl-benzyl)-piperidine would show potential interactions with targets associated with the central nervous system, given the prevalence of the piperidine scaffold in neurologically active agents. clinmedkaz.orgnih.gov

The output from SwissTargetPrediction provides a valuable starting point for experimental validation, helping researchers prioritize which biological assays to perform.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an online tool used to predict the likely pharmacological activities and biological effects of a compound based on its structural formula. clinmedkaz.orgcyberleninka.ru The algorithm compares the structure of the query molecule with a vast database of known bioactive substances and calculates the probability of the molecule exhibiting certain activities. The results are presented as a list of potential activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive").

Applying PASS analysis to 4-(5-Fluoro-2-methyl-benzyl)-piperidine would yield a broad spectrum of potential biological activities. For other novel piperidine derivatives, PASS analysis has predicted activities relevant to the treatment of central nervous system diseases, cancer, and microbial infections. clinmedkaz.orgcyberleninka.ru Specifically, effects such as neurotransmitter uptake inhibition, anti-parkinsonian, and anti-dyskinetic activities are often predicted for this class of compounds. clinmedkaz.org It is also probable that the analysis would indicate potential antitumor and membrane-stabilizing effects. clinmedkaz.org These predictions help to form a comprehensive hypothesis about the compound's therapeutic potential and guide the direction of preclinical research. cyberleninka.ru

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is widely employed to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. pnrjournal.com For 4-(5-Fluoro-2-methyl-benzyl)-piperidine, DFT calculations would provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

These calculations are fundamental to understanding the molecule's structural stability and are often used as a precursor to more complex simulations like molecular docking, as an accurate molecular geometry is essential for predicting binding interactions. nih.gov Furthermore, DFT provides insights into electronic properties such as dipole moment and charge distribution, which are critical for understanding how the molecule will interact with its biological environment. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. mdpi.com The resulting MEP map uses a color-coded system to indicate different electrostatic potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov

An MEP analysis of 4-(5-Fluoro-2-methyl-benzyl)-piperidine would identify its chemically reactive sites. It is expected that the region around the electronegative fluorine atom and the nitrogen atom of the piperidine ring would show a negative potential (red or yellow), indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms, particularly the one attached to the piperidine nitrogen (in its protonated state), would exhibit a positive potential (blue), highlighting them as potential hydrogen bond donors. This information is invaluable for understanding and predicting intermolecular interactions, which are the foundation of ligand-receptor binding. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com

For 4-(5-Fluoro-2-methyl-benzyl)-piperidine, FMO analysis would calculate the energies of these orbitals. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The analysis would also map the distribution of these orbitals across the molecule, indicating the likely sites for electron donation and acceptance. This information helps in predicting how the molecule will participate in chemical reactions and charge-transfer interactions with biological targets. nih.gov

Interactive Data Table: In Silico Analysis Summary

The following table summarizes the described computational methods and their specific applications in the research of 4-(5-Fluoro-2-methyl-benzyl)-piperidine.

| Computational Method | Purpose | Predicted Application for 4-(5-Fluoro-2-methyl-benzyl)-piperidine | Key Insights Gained |

| Molecular Docking | Predicts ligand-protein binding mode and affinity. | Identification of binding interactions with potential CNS receptors or enzymes. | Understanding of binding stability and key interacting amino acid residues. |

| SwissTargetPrediction | Identifies most probable protein targets. | Forecasting likely targets such as GPCRs, ion channels, and transporters. | Prioritization of targets for experimental validation. |

| PASS Analysis | Predicts a broad spectrum of biological activities. | Estimation of potential CNS, anti-cancer, and antimicrobial activities. | Hypothesis generation for therapeutic applications. |

| Density Functional Theory (DFT) | Determines optimized molecular geometry and electronic properties. | Calculation of stable 3D conformation, bond lengths, and angles. | Foundational data on molecular stability and electronic structure. |

| Molecular Electrostatic Potential (MEP) | Visualizes molecular charge distribution and reactive sites. | Mapping of electron-rich (F, N atoms) and electron-poor (H atoms) regions. | Insight into sites for intermolecular interactions (e.g., hydrogen bonding). |

| Frontier Molecular Orbital (FMO) | Assesses chemical reactivity and kinetic stability. | Calculation of HOMO-LUMO energy gap to predict reactivity. | Understanding of electron transfer capabilities and molecular stability. |

Vii. Academic and Research Applications of 4 5 Fluoro 2 Methyl Benzyl Piperidine Beyond Medicinal Chemistry

Intermediate in Complex Molecule Synthesis

In the field of organic synthesis, 4-(5-Fluoro-2-methyl-benzyl)-piperidine serves as a crucial intermediate or building block for constructing more complex molecular architectures. The piperidine (B6355638) moiety is a common scaffold found in many biologically active compounds, offering conformational flexibility that is essential for interacting with biological targets. Synthetic chemists utilize this compound in multi-step reaction sequences to create a diverse range of derivatives.

The synthesis of analogous piperidine derivatives often involves well-established chemical reactions such as nucleophilic substitutions, coupling reactions, and reductive aminations, where the piperidine nitrogen acts as a nucleophile. nih.gov The presence of the 5-fluoro-2-methyl-benzyl group provides specific steric and electronic properties that can be exploited to guide the synthesis toward desired products. For instance, derivatives can be created by modifying the piperidine ring or by further functionalizing the aromatic ring, leading to libraries of novel compounds for various research applications. nih.govunisi.it

| Feature | Role in Synthesis |

| Piperidine Ring | A versatile heterocyclic scaffold, providing a key structural motif and a reactive secondary amine for further functionalization. |

| Benzyl (B1604629) Group | Connects the aromatic and piperidine moieties, influencing the overall shape and flexibility of the molecule. |

| Fluorine Atom | Alters the electronic properties of the aromatic ring, potentially influencing reaction outcomes and the properties of the final product. |

| Methyl Group | Provides steric bulk that can direct the regioselectivity of certain reactions. |

Scaffold for Novel Materials and Chemical Processes Development

The structural framework of 4-(5-Fluoro-2-methyl-benzyl)-piperidine makes it an attractive scaffold for the development of new materials and for optimizing chemical processes. In materials science, organic scaffolds are used to create polymers, metal-organic frameworks (MOFs), and other functional materials. The ability to systematically modify the piperidine and benzyl components of this molecule allows for the fine-tuning of properties such as solubility, thermal stability, and binding affinity.

In the context of chemical process development, this compound can be used as a model to study reaction kinetics, catalyst efficiency, and purification methods. acs.org For example, large-scale synthesis of derivatives requires robust and efficient chemical processes. Research into the synthesis of similar fluorinated piperidines has focused on developing green and economical routes, such as asymmetric hydrogenation, to produce enantiomerically pure products on a multikilogram scale. acs.org These process development studies are critical for making complex chemical entities more accessible for broader research and industrial use.

Research Chemical for Biological Target Exploration

As a research chemical, 4-(5-Fluoro-2-methyl-benzyl)-piperidine and its derivatives are used to explore and characterize biological targets like receptors and enzymes. By designing and synthesizing a series of structurally related compounds based on this scaffold, researchers can investigate structure-activity relationships (SAR). nih.gov SAR studies help to identify the key molecular features required for a compound to bind to a specific biological target and elicit a response.

The fluorine atom is particularly significant in this context. Its introduction can enhance binding affinity, improve metabolic stability, and alter bioavailability—properties that are crucial for developing effective molecular probes. nih.govresearchgate.net For example, studies on related benzylpiperidine derivatives have been conducted to develop inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), demonstrating the utility of this chemical class in probing biological pathways. unisi.it Similarly, other piperidine-based structures have been investigated as inhibitors of viral enzymes or inflammasomes, highlighting the broad applicability of this scaffold in fundamental biological research. nih.govresearchgate.net

| Application Area | Research Focus | Example from Related Compounds |

| Enzyme Inhibition | Probing the active sites of enzymes to understand their function and identify potential inhibitors. | Development of benzylpiperidine derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL). unisi.it |

| Receptor Binding | Investigating the interactions between ligands and receptors to elucidate signaling pathways. | Use of piperidine scaffolds in the design of antagonists for chemokine receptors like CCR5. researchgate.net |

| Antiviral Research | Exploring the inhibition of viral replication processes. | Synthesis of 1,4,4-trisubstituted piperidines that block coronavirus replication. nih.gov |

Radioligand Development for Positron Emission Tomography (PET) Imaging

The presence of a fluorine atom in 4-(5-Fluoro-2-methyl-benzyl)-piperidine makes it a highly attractive candidate for the development of radioligands for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living subjects. nih.gov This is achieved by administering a molecule labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).

The key advantages of using ¹⁸F include its near-ideal half-life (109.8 minutes) and low positron energy, which results in high-resolution images. nih.gov The existing fluorine atom on the 4-(5-Fluoro-2-methyl-benzyl)-piperidine scaffold provides a site for direct radiolabeling via isotopic exchange or, more commonly, serves as a template for designing precursors for ¹⁸F-labeling.

The development process for a PET radioligand involves synthesizing analogues where the stable fluorine is replaced with ¹⁸F. For example, research on other fluorinated molecules has demonstrated successful radiosynthesis for imaging targets like the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov A developed radioligand, such as an ¹⁸F-labeled version of a 4-(5-Fluoro-2-methyl-benzyl)-piperidine derivative, could be used to study the distribution and density of specific receptors or enzymes in the brain or other organs, providing valuable insights into disease progression and the effects of therapeutic interventions. nih.govmdpi.com